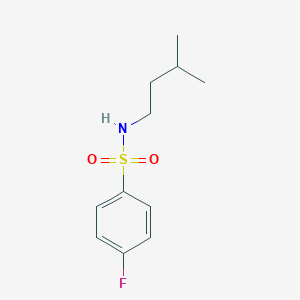

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is an organic compound with the molecular formula C11H16FNO2S and a molecular weight of 245.31 g/mol . This compound belongs to the class of benzenesulfonamides, which are known for their diverse applications in various fields, including medicinal chemistry and industrial processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production .

化学反応の分析

Types of Reactions

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different functionalized derivatives .

科学的研究の応用

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: It is employed in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target .

類似化合物との比較

Similar Compounds

- 4-fluorobenzenesulfonamide

- N-(3-methylbutyl)benzenesulfonamide

- 4-methyl-N-(3-methylbutyl)benzenesulfonamide

Uniqueness

4-fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to the presence of both a fluorine atom and a 3-methylbutyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and industrial processes .

生物活性

4-Fluoro-N-(3-methylbutyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Sulfonamides are known for their diverse biological effects, including antibacterial, anti-inflammatory, and anticancer properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, experimental findings, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonamide group is known to form hydrogen bonds with the active sites of enzymes, potentially inhibiting their activity. The presence of the fluorine atom may enhance the compound's binding affinity and stability through hydrophobic interactions and electronic effects.

Anticancer Activity

Recent research indicates that sulfonamide derivatives can exhibit anticancer properties by inhibiting carbonic anhydrase isozymes. For instance, compounds similar to this compound have shown promising results in inducing apoptosis in cancer cell lines. A notable study highlighted that certain sulfonamides could induce significant apoptosis in MDA-MB-231 breast cancer cells, suggesting a potential pathway for therapeutic application in oncology.

Case Study: Nicotine-Induced Behavioral Sensitization

A study investigated the effects of a related sulfonamide derivative, 4-fluoro-N-(4-sulfamoylbenzyl)benzene-sulfonamide (4-FBS), on nicotine-induced behavioral sensitization in mice. The findings demonstrated that 4-FBS significantly attenuated nicotine-induced locomotor activity at varying doses (20, 40, and 60 mg/kg), indicating its potential neuropharmacological effects. The study also noted a reduction in adenosine levels in the striatum, linking the compound's action to modulation of neurotransmitter systems .

| Dose (mg/kg) | Locomotor Activity | Adenosine Level |

|---|---|---|

| 0 (Control) | High | Normal |

| 20 | Moderate | Slightly Reduced |

| 40 | Low | Significantly Reduced |

| 60 | Very Low | Significantly Reduced |

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of this compound is critical for assessing its therapeutic potential. Studies suggest that sulfonamides generally exhibit favorable absorption and distribution characteristics. However, further research is needed to establish specific pharmacokinetic parameters such as half-life, bioavailability, and metabolic pathways for this compound.

In terms of safety, preliminary toxicity assessments indicate that sulfonamides can cause adverse effects such as skin irritation and gastrointestinal disturbances. Therefore, careful evaluation during drug development is essential to mitigate potential risks.

特性

IUPAC Name |

4-fluoro-N-(3-methylbutyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO2S/c1-9(2)7-8-13-16(14,15)11-5-3-10(12)4-6-11/h3-6,9,13H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXFVAVQKQIGKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNS(=O)(=O)C1=CC=C(C=C1)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。